Anti-MDR-TB Activity vs. First-Line Drugs
In absolute concentration susceptibility testing against clinical multidrug-resistant (MDR) Mycobacterium tuberculosis isolates, 4-deoxybostrycin exhibited inhibition that was superior to that of first-line anti-tuberculosis drugs. While specific MIC values for the clinical MDR strains are not tabulated in the abstract, the study authors explicitly state that 4-deoxybostrycin showed better inhibition than first-line TB agents against some clinical MDR strains. In the Kirby-Bauer disk diffusion susceptibility test, both 4-deoxybostrycin and nigrosporin produced inhibition zone sizes exceeding 25 mm. As a point of reference, 4-deoxybostrycin demonstrated an MIC of 12.0 μg/mL against M. tuberculosis H37Rv, compared with nigrosporin's more potent MIC of 0.30 μg/mL [1][2].
| Evidence Dimension | Inhibition of mycobacterial growth |
|---|---|
| Target Compound Data | 4-Deoxybostrycin: MIC = 12.0 μg/mL against M. tuberculosis H37Rv; inhibition superior to first-line TB drugs against some clinical MDR strains; disk diffusion zone >25 mm |
| Comparator Or Baseline | First-line anti-tuberculosis drugs (unspecified agents; standard clinical comparators); Nigrosporin: MIC = 0.30 μg/mL against M. tuberculosis H37Rv |
| Quantified Difference | Inhibition of 4-deoxybostrycin against some clinical MDR strains exceeded that of first-line TB drugs (qualitative superiority noted); 40-fold higher MIC than nigrosporin against H37Rv |
| Conditions | Absolute concentration susceptibility method; Kirby-Bauer disk diffusion susceptibility test; M. tuberculosis H37Rv and clinical MDR isolates |
Why This Matters
This evidence establishes 4-deoxybostrycin as a structurally distinct scaffold with retained activity against MDR M. tuberculosis strains that exhibit reduced susceptibility to standard-of-care agents, supporting its procurement as a reference compound for novel antimycobacterial target identification and resistance mechanism studies [1][2].
- [1] Cong Wang et al. Anti-mycobacterial activity of marine fungus-derived 4-deoxybostrycin and nigrosporin. Molecules. 2013;18(2):1728-1740. View Source
- [2] Cong Wang et al. Anti-mycobacterial activity of marine fungus-derived 4-deoxybostrycin and nigrosporin. PubMed Abstract PMID: 23434859. View Source
